Home > Products > Screening Compounds P25772 > Docusate potassium
Docusate potassium - 7491-09-0

Docusate potassium

Catalog Number: EVT-359142
CAS Number: 7491-09-0
Molecular Formula: C20H38KO7S
Molecular Weight: 461.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium is an essential dietary mineral and electrolyte that plays a vital role in various physiological processes. Its importance in cardiovascular health is particularly notable, as it contributes to the regulation of blood pressure and heart function. Docusate potassium, a potassium-containing compound, has been studied for its potential therapeutic effects in conditions such as hypertension and its ability to enhance drug delivery in medical treatments.


Source and Classification

Docusate potassium belongs to the class of compounds known as surfactants, specifically anionic surfactants. Its primary function is as a laxative and stool softener, indicated for use in cases of constipation associated with hard stools or opioid-induced constipation. The compound is commonly available in both oral and rectal formulations.

Synthesis Analysis

The synthesis of docusate potassium involves several chemical processes. A common method includes the reaction of dioctyl maleate with potassium bisulfite. In this reaction, the bisulfite anion adds to the double bond present in dioctyl maleate:

Dioctyl maleate+Potassium bisulfiteDocusate potassium\text{Dioctyl maleate}+\text{Potassium bisulfite}\rightarrow \text{Docusate potassium}

This process typically requires controlled conditions such as temperature and pH to ensure optimal yields. The reaction may also involve purification steps to isolate the final product from by-products and unreacted materials.

Molecular Structure Analysis

The molecular formula for docusate potassium is C20H37KO7S\text{C}_{20}\text{H}_{37}\text{KO}_{7}\text{S}, with a molar mass of approximately 460.67 g/mol. The structure features a sulfonate group that contributes to its surfactant properties.

Structural Features

  • IUPAC Name: Potassium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate
  • Functional Groups: Sulfonate group (SO3-SO_3^-), ether linkages (O-O-), and carboxyl groups.
  • 3D Structure: The compound exhibits a waxy solid state at room temperature and begins to decompose at temperatures above 220 °C.
Chemical Reactions Analysis

Docusate potassium can undergo various chemical reactions typical of surfactants:

  1. Hydrolysis: Under basic conditions, the ester bonds can be cleaved, releasing the corresponding alcohols and sulfonic acid.
  2. Decomposition: At elevated temperatures, docusate potassium may decompose into simpler compounds.
  3. Interaction with Water: Docusate potassium interacts with water molecules due to its amphiphilic nature, reducing surface tension and facilitating stool softening.

These reactions are essential for understanding both its stability and efficacy as a therapeutic agent.

Mechanism of Action

The mechanism by which docusate potassium exerts its effects primarily involves its surfactant properties. It reduces the surface tension of stool, allowing water and fats to penetrate more easily into the fecal mass. This process promotes hydration of the stool, making it softer and easier to pass.

Key Mechanistic Insights

  • Local Action: Docusate acts locally within the gastrointestinal tract, particularly in the jejunum.
  • Fluid Secretion: Studies indicate that docusate may stimulate fluid secretion while inhibiting absorption in intestinal cells.
  • Absorption Profile: Docusate is not significantly absorbed into systemic circulation; any absorbed amount is typically excreted via bile.
Physical and Chemical Properties Analysis

Docusate potassium exhibits several notable physical and chemical properties:

  • State: Solid (waxy texture)
  • Melting Point: Between 153 °C and 157 °C
  • Density: Approximately 1.1 g/cm³
  • Solubility: Poorly soluble in water (0.00481 mg/mL at 25 °C) but highly soluble in organic solvents such as ethanol and chloroform.
  • LogP Value: Indicates moderate hydrophobicity (approximately 4.26).

These properties are crucial for its formulation in pharmaceutical preparations.

Applications

Docusate potassium finds various applications in both medical and industrial fields:

  1. Medical Use: Primarily used as a laxative for treating constipation.
  2. Pharmaceutical Formulations: Incorporated into various dosage forms including tablets, capsules, and liquid solutions.
  3. Food Industry: Used as an emulsifier and stabilizing agent in food products.
  4. Cosmetics: Employed in formulations requiring surfactant properties for improved texture and stability.

Despite its widespread use, recent studies have raised questions regarding its efficacy compared to placebo treatments for constipation management.

Introduction to Docusate Potassium

Definition and Pharmacological Classification

Docusate potassium (chemical name: potassium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate) is an anionic surfactant laxative classified pharmacologically as a stool softener. Its molecular formula is C₂₀H₃₇KO₇S, with an average molecular weight of 460.67 g/mol and a monoisotopic mass of 460.1897 g/mol [1] [6]. Structurally, it features dual 2-ethylhexyl chains bonded to a sulfosuccinate backbone, enabling its detergent-like action. This configuration reduces interfacial tension at the oil-water interface within stool, facilitating water and lipid penetration to soften fecal matter [2] [6]. Unlike stimulant laxatives (e.g., senna), docusate potassium exerts no direct propulsive effect on intestinal motility. The World Health Organization (WHO) includes docusate salts on its List of Essential Medicines, citing their perceived utility in constipation management despite ongoing efficacy debates [1] [6].

Table 1: Fundamental Chemical and Pharmacological Properties

PropertySpecification
IUPAC NamePotassium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate
Molecular FormulaC₂₀H₃₇KO₇S
CAS Registry Number7491-09-0
Drug ClassStool softener / Surfactant laxative
WHO Essential MedicineYes (Docusate salts)
UNII IdentifierCIK9F54ZHR
SMILES Notation[K+].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S([O-])(=O)=O

Historical Development and Regulatory Emergence

The genesis of docusate potassium traces to industrial chemistry rather than drug design. In 1937, American Cyanamid researchers Coleman R. Caryl and Alphons O. Jaeger patented sodium docusate (Aerosol-OT) as a surfactant for textiles and plastics [6]. Its medical potential remained unexplored until 1955, when physicians James L. Wilson and David G. Dickinson pioneered its use for constipation under the brand name Doxinate [6] [9]. This repurposing capitalized on the compound's ability to emulsify stool lipids.

Regulatory recognition followed a complex trajectory:

  • United States: The FDA granted docusate salts Over-the-Counter (OTC) monograph status under 21 CFR Part 310, permitting marketing without formal New Drug Application (NDA) approval. Notably, the agency has never formally evaluated docusate potassium for safety or efficacy, creating a regulatory paradox where widespread use coexists with unapproved status [2] [7].
  • Global Agencies: Health Canada, the UK Medicines and Healthcare products Regulatory Agency (MHRA), and Australia’s Therapeutic Goods Administration (TGA) similarly classify it as OTC, though none list it as a first-line therapeutic in constipation guidelines [4] [6].

Table 2: Key Historical and Regulatory Milestones

YearEvent
1937Patent issued to American Cyanamid for sodium docusate (Aerosol-OT)
1955First medical proposal for constipation by Wilson & Dickinson; Doxinate brand launched
1962Post-Kefauver-Harris Act, docusate escaped DESI review due to OTC status
1977WHO adds docusate to Model List of Essential Medicines
2017FDA OTC Monograph reform classifies it under "Laxative, Stool Softener"

Global Prevalence in Clinical Practice and Formularies

Docusate potassium maintains paradoxical ubiquity in global healthcare systems despite mounting evidence questioning its efficacy. Prescription and utilization patterns reveal striking contradictions:

  • Utilization Metrics: In 2022, docusate potassium ranked as the 148th most prescribed medication in the U.S., with >3 million annual prescriptions. Its combination with senna held the 261st position (1+ million prescriptions) [6]. Canadian data from Alberta Health Services showed pre-intervention administration rates of 474 Defined Daily Doses (DDDs) per 1,000 inpatient days—representing 64% of all laxative use in hospitals [4] [9].
  • Formulary Status: A 2017 quasi-experimental study demonstrated that targeted education reduced docusate utilization by 54.9% within 18 months across 111 acute care facilities without increasing alternative laxative use [4]. This highlights its entrenched, often automatic inclusion in formularies. Economic analyses estimate North American expenditures exceed $100 million annually, driven by procurement, dispensing, and nursing administration costs [9].
  • Global Clinical Guidelines: Major societies increasingly exclude docusate from recommendations:
  • The American Society of Colon and Rectal Surgeons omits it from constipation guidelines, favoring osmotic/stimulant agents [8].
  • European Society for Medical Oncology explicitly discourages use in palliative care, citing "inadequate experimental evidence" [8].
  • World Gastroenterology Organization assigns it the lowest evidence grade (Level III, Grade C) [8].

Table 3: Global Formulary Status and Utilization Patterns

Region/SystemStatusPrevalence MetricsGuideline Position
United StatesOTC monograph148th most prescribed (2022); 3M+ annual scriptsExcluded from ASCRS/AGA guidelines
Canada (Alberta)OTC/formulary474 DDDs/1000 PDs pre-education; 214 post-interventionTargeted deprescribing initiatives
United KingdomGSL (OTC)Marketed as Docusol/DulcoEaseNot in NICE constipation pathways
AustraliaOTCSold as Coloxyl ± sennaTGA-listed; no PBS reimbursement
WHO Essential MedicinesListedIncluded since 1977Not prioritized in recent updates

The disconnect between widespread formulary inclusion and guideline skepticism underscores a persistent clinical inertia. Docusate potassium remains embedded in institutional protocols (e.g., post-operative orders, opioid-induced constipation prophylaxis) despite systematic reviews consistently demonstrating no superiority to placebo in stool frequency, consistency, or straining reduction [1] [2] [9]. Its role in earwax removal (cerumenolysis) represents a non-constipation application, though regulatory approval for this indication remains absent [2] [6]. The compound’s journey from industrial surfactant to controversial pharmacologic agent illustrates the complex interplay between historical practice patterns and evidence-based medicine.

Properties

CAS Number

7491-09-0

Product Name

Docusate potassium

IUPAC Name

potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

Molecular Formula

C20H38KO7S

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);

InChI Key

SRQKEEPVRWNRQZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+]

Synonyms

Aerosol OT
Colace
DEH Na SS
DEH-Na-SS
diethylhexyl sodium sulfosuccinate
Dioctyl Sulfosuccinate
Dioctyl Sulfosuccinate, Sodium
Dioctyl Sulfosuccinates
Dioctyl Sulfosuccinic Acid
Dioctyl Sulfosuccinic Acid, Ammonium Salt
Dioctyl Sulfosuccinic Acid, Barium Salt
Dioctyl Sulfosuccinic Acid, Calcium Salt
Dioctyl Sulfosuccinic Acid, Magnesium Salt
Dioctyl Sulfosuccinic Acid, Potassium Salt
Dioctyl Sulfosuccinic Acid, Sodium Salt
Dioctylsulfosuccinate
Dioctylsulphosuccinate, Sodium
Docusate
Docusate Calcium
Docusate Potassium
Docusate Sodium
DOSS
Sodium Bis(2-ethylhexyl)sulfosuccinate
Sodium Dioctyl Sulfosuccinate
Sodium Dioctylsulphosuccinate
Sodium Sulfosuccinate, Diethylhexyl
Sulfosuccinate, Diethylhexyl Sodium
Sulfosuccinate, Dioctyl
Sulfosuccinates, Dioctyl
Sulfosuccinic Acid bis(2-Ethylhexyl) Este

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K]

Isomeric SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.